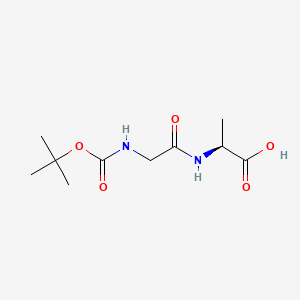

Boc-Gly-Ala-OH

Description

The exact mass of the compound this compound is 246.12157168 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-6(8(14)15)12-7(13)5-11-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIISBOVHKVDFX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456268 | |

| Record name | (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42291-52-1 | |

| Record name | (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Solubility of Boc-Gly-Ala-OH in DMF and Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of Solubility in Peptide Synthesis

In the realm of peptide science, particularly in Solid Phase Peptide Synthesis (SPPS) and solution-phase couplings, the solubility of protected amino acids and peptide fragments is paramount.[1] Inadequate solubility can lead to a host of problems, including poor reaction kinetics, difficult purification, and ultimately, lower yields and purity of the final product.[2] Boc-Gly-Ala-OH, a dipeptide composed of the two smallest amino acids, Glycine and Alanine, is N-terminally protected by a bulky, hydrophobic tert-Butoxycarbonyl (Boc) group.[2][3] This structure presents a unique solubility profile, balancing the polar peptide backbone and C-terminal carboxyl group with the nonpolar protecting group.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior. It will then present a robust, step-by-step experimental protocol for quantitatively determining its solubility, a critical skill for any scientist working with peptide intermediates.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a peptide is primarily governed by its polarity and the interplay of intermolecular forces between the peptide (solute) and the solvent.[4] We can analyze the structure of this compound to make educated predictions.

-

The Peptide Backbone and Terminus: The amide bond, the N-H group, and the C-terminal carboxylic acid are all capable of acting as hydrogen bond donors and acceptors. This polar region of the molecule favors interaction with polar solvents.

-

Amino Acid Side Chains: Glycine (H) and Alanine (CH₃) possess small, non-polar side chains. These contribute minimally to polarity, but their small size prevents the steric hindrance that can sometimes impede solvation of larger peptides.

-

The Boc Protecting Group: The tert-butyl group is distinctly nonpolar (hydrophobic).[2] This bulky group significantly increases the molecule's affinity for nonpolar environments and can enhance solubility in organic solvents compared to its unprotected counterpart.[2]

Overall Polarity Assessment: this compound is an amphiphilic molecule, possessing both polar (peptide backbone, carboxyl group) and nonpolar (Boc group, side chains) regions. Its net charge is -1 due to the C-terminal carboxyl group.[5] This structure suggests that it will be most soluble in polar aprotic solvents that can effectively solvate both the charged carboxylate and the bulky nonpolar Boc group.

The Special Case of DMF: Dimethylformamide (DMF) is an excellent solvent for many peptide synthesis applications.[1] It is a polar aprotic solvent with a high dielectric constant, capable of solvating charged species and engaging in hydrogen bonding via its carbonyl oxygen. It can effectively interact with both the polar backbone and the nonpolar regions of this compound, making it a predicted solvent of high solubility for this dipeptide. Similar performance can be expected from other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP).[4][6]

Qualitative Solubility Insights from Analogous Compounds

While direct quantitative data for this compound is scarce, we can infer its likely behavior from related molecules:

-

Boc-Gly-OH: This precursor is soluble in chloroform and ethyl acetate but insoluble in water and petroleum ether.[7] This highlights the solubilizing effect of the Boc group in moderately polar to nonpolar organic solvents. A product data sheet for Boc-Gly-OH also notes it is "clearly soluble" in dichloromethane (CH₂Cl₂).

-

Boc-Ala-OH: Technical data indicates solubility in DMSO and Methanol.[8]

-

General Peptide Guidelines: Peptides with a high content of non-polar amino acids are preferentially solubilized by organic solvents such as DMSO, methanol, or DMF.[4] Although Gly and Ala are small, the dominant hydrophobic feature of this compound is the Boc group itself.

Based on this, a predicted solubility trend for this compound would be: High Solubility: DMF, DMSO, NMP Moderate Solubility: THF, Dichloromethane (DCM), Ethyl Acetate Low to Insoluble: Water (at neutral pH), Hexanes, Toluene

The following table summarizes the predicted solubility and the rationale based on solvent properties.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent H-bond acceptor, solvates both polar and nonpolar moieties effectively. Widely used in peptide synthesis.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong H-bond acceptor, similar properties to DMF.[6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Excellent solvation properties for peptides, often used as an alternative to DMF.[1] |

| Dichloromethane (DCM) | Nonpolar | Moderate | Can solvate the hydrophobic Boc group, but less effective for the polar peptide backbone. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ethereal oxygen can accept H-bonds, but overall less polar than DMF/DMSO. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate to Low | Can solvate the molecule, as suggested by its use in the extraction of this compound during synthesis.[9] |

| Methanol (MeOH) | Polar Protic | Moderate to Low | Can H-bond, but may have competing interactions with itself. |

| Water (H₂O) | Polar Protic | Low | The hydrophobic Boc group will likely limit solubility despite the polar backbone. |

| Hexanes / Toluene | Nonpolar | Insoluble | Cannot effectively solvate the polar peptide backbone or the C-terminal carboxylate. |

Experimental Protocol: Quantitative Determination of Solubility

Since published quantitative data is not available, the most trustworthy approach is empirical determination. The following protocol describes a standard gravimetric method for creating a saturated solution and determining the solubility. This self-validating system ensures accuracy and reproducibility.

Objective: To determine the solubility of this compound in a selected organic solvent (e.g., DMF) at a specific temperature in mg/mL.

Materials:

-

This compound (powder, ≥98% purity)[3]

-

Selected solvent (e.g., DMF, HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Volumetric flasks

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

-

Glass syringes

-

Drying oven or vacuum oven

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh a clean, dry vial (Vial A) and record the mass (M_vial).

-

Add an excess amount of this compound to Vial A. The key is to ensure undissolved solid remains after equilibration. A starting point of ~100-200 mg for 2 mL of solvent is reasonable.

-

Record the new mass and calculate the initial mass of the peptide (M_peptide_initial).

-

-

Solvation & Equilibration:

-

Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.0 mL of DMF) to Vial A.

-

Add a small magnetic stir bar, seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25.0 °C) on a magnetic stirrer.

-

Stir the slurry for a sufficient time to reach equilibrium. For peptides, 24 hours is recommended. The solution is at equilibrium when the concentration of the solute in the solution is constant.

-

-

Sampling the Saturated Solution:

-

After 24 hours, stop stirring and allow the undissolved solid to settle completely (e.g., for 1-2 hours) while maintaining the constant temperature.

-

Prepare a clean, dry, and pre-weighed volumetric flask (e.g., 10 mL). Record its mass (M_flask).

-

Carefully draw the clear supernatant into a glass syringe, avoiding any solid particles.

-

Attach a 0.2 μm syringe filter to the syringe. This step is critical to remove any fine particulates, ensuring you are only sampling the dissolved material.[5]

-

Discard the first ~0.2 mL of filtrate to waste (to saturate the filter membrane).

-

Accurately dispense a known volume of the filtrate (e.g., 1.00 mL) into the pre-weighed volumetric flask. Record the volume transferred (V_aliquot).

-

-

Solvent Removal and Mass Determination:

-

Remove the solvent from the volumetric flask. For a high-boiling solvent like DMF, a rotary evaporator followed by a high-vacuum pump is effective. Gentle heating can be applied, but care must be taken to avoid degradation of the peptide.

-

Dry the flask containing the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This means the mass does not change between subsequent weighings after further drying.

-

Allow the flask to cool to room temperature in a desiccator before weighing.

-

Weigh the flask containing the dried solute and record the final mass (M_flask+solute).

-

-

Calculation:

-

Calculate the mass of the dissolved solute:

-

M_solute = M_flask+solute - M_flask

-

-

Calculate the solubility:

-

Solubility (mg/mL) = M_solute (mg) / V_aliquot (mL)

-

-

Conclusion and Best Practices

Understanding the solubility of this compound is not a matter of finding a single data point, but of applying chemical principles and robust experimental technique. While it is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO, this guide provides the authoritative framework for researchers to determine precise solubility values for their specific lots of material and experimental conditions.

Key Takeaways for the Practicing Scientist:

-

Always Test First: Before committing a large amount of material, always test the solubility of a small portion first.[5][6]

-

Purity Matters: The solubility can be affected by the purity of the dipeptide and the solvent. Use high-purity reagents for reliable results.

-

Temperature is Critical: Solubility is temperature-dependent. Always control and report the temperature at which the determination was made.

-

Sonication Can Help: For kinetically slow dissolutions, brief sonication can help break up aggregates and expedite the process, but equilibrium must still be established.[5][6]

By following the principles and protocols outlined herein, researchers can confidently handle this compound and other peptide intermediates, optimizing their workflows for greater success in synthesis and drug development.

References

-

PrepChem. Synthesis of this compound. [Link]

-

Bio-Synthesis Inc. Boc Solid Phase Peptide Synthesis Methods. [Link]

-

ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]

-

ChemBK. Boc-Gly-OH. [Link]

-

ACS Publications. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. (2021). Which di/tripeptides are soluble in DMSO/DMF?. [Link]

-

GenScript. Peptide Solubility Guidelines. [Link]

-

PubChem. N-(tert-Butoxycarbonyl)-L-valyl-L-alanine. [Link]

-

Nine Chongqing Chemdad Co., Ltd. N-(tert-Butoxycarbonyl)-L-alanine. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]

- 3. chemimpex.com [chemimpex.com]

- 4. bachem.com [bachem.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. chembk.com [chembk.com]

- 8. N-(tert-Butoxycarbonyl)-L-alanine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. prepchem.com [prepchem.com]

Technical Guide: Physicochemical Characterization & Synthesis of Boc-Gly-Ala-OH

This guide details the physicochemical characterization, synthesis, and quality control of Boc-Gly-Ala-OH (N-tert-butoxycarbonyl-glycyl-alanine), a critical dipeptide intermediate in solid-phase and solution-phase peptide synthesis.

Executive Summary

This compound (CAS: 42291-52-1) is a protected dipeptide widely employed as a building block in the synthesis of bioactive peptides and pharmaceutical intermediates. Its utility stems from the orthogonal protection provided by the tert-butyloxycarbonyl (Boc) group, which is stable to base but labile to acids (e.g., TFA, HCl/Dioxane), allowing for controlled peptide chain elongation. This guide provides a definitive reference for its physical properties, synthesis via active ester coupling, and rigorous quality control protocols.

Physicochemical Profile

The following data represents the standard profile for high-purity (>98%) this compound.

| Characteristic | Specification | Notes |

| IUPAC Name | (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

| CAS Number | 42291-52-1 | |

| Molecular Formula | ||

| Molecular Weight | 246.26 g/mol | |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |

| Melting Point | 131–133 °C (Typical) | Dependent on solvent of crystallization (e.g., EtOAc vs. Et₂O/Pet ether). |

| Solubility | Soluble in DMF, DMSO, EtOAc, MeOH. | Sparingly soluble in |

| Optical Rotation | Specific rotation depends on solvent (typically measured in AcOH or DMF).[1] | |

| pKa | ~3.8 (COOH term.) | Estimated based on C-terminal Alanine. |

Thermodynamic Analysis: Melting Point Variability

Researchers must note that the melting point of this compound is not a single invariant constant but a range influenced by:

-

Solvation: Recrystallization from Ethyl Acetate often yields a solvate that exhibits a distinct melting transition compared to material precipitated from Dichloromethane/Hexanes.

-

Polymorphism: Dipeptides are prone to forming multiple crystal lattices. The "131–133 °C" range is characteristic of the stable anhydrous form. Lower ranges (e.g., 100–105 °C) often indicate residual solvent or amorphous content.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize this compound via the N-hydroxysuccinimide (OSu) active ester method to minimize racemization of the Alanine residue.

Reagents

-

Boc-Gly-OSu (N-tert-Butoxycarbonyl-glycine N-hydroxysuccinimide ester)

-

L-Alanine (H-Ala-OH)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvents: Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), 1N HCl, Brine.

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve L-Alanine (1.5 eq) in a minimal volume of Water .

-

Add TEA (1.5 eq) to the aqueous solution to deprotonate the carboxylic acid and amine, ensuring solubility.

-

Dissolve Boc-Gly-OSu (1.0 eq) in DMF (or DMSO).

-

Critical Step: Add the Boc-Gly-OSu solution dropwise to the aqueous Alanine solution under vigorous stirring. The organic/aqueous ratio should be approximately 1:1 to 1:2.

-

-

Coupling Reaction:

-

Stir the mixture at Room Temperature (20–25 °C) for 12–18 hours.

-

Monitoring: Monitor consumption of Boc-Gly-OSu by TLC (Solvent: CHCl3/MeOH/AcOH 90:8:2).

-

-

Work-Up:

-

Acidification: Cool the reaction mixture to 0 °C. Carefully acidify to pH 2–3 using 1N HCl . This converts the product from its carboxylate salt (water-soluble) to the free acid (organic-soluble).

-

Extraction: Extract the aqueous phase 3x with Ethyl Acetate .

-

Washing: Wash the combined organic layers with:

-

1x Water (to remove residual DMF).

-

1x 0.5N HCl (to remove unreacted Alanine).

-

1x Brine (saturated NaCl).

-

-

-

Purification (Crystallization):

-

Dry the organic layer over anhydrous

. -

Evaporate the solvent under reduced pressure to obtain a crude oil or foam.

-

Recrystallization: Redissolve in a minimal amount of warm Ethyl Acetate. Add Hexanes (or Petroleum Ether) dropwise until turbid. Cool to 4 °C overnight to induce crystallization.

-

Filtration: Collect the white precipitate by vacuum filtration.

-

Synthesis Logic & Workflow (DOT Diagram)

Figure 1: Synthesis workflow for this compound via Active Ester coupling.

Quality Control Framework

To ensure the material is suitable for downstream GMP or research applications, the following self-validating QC protocol is recommended.

A. Purity Determination (HPLC)[2]

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm.

-

Acceptance Criteria: Single peak >98% area integration.

B. Identity Verification

-

Mass Spectrometry (ESI-MS):

-

Expected

Da. -

Expected

Da. -

Note: The loss of the Boc group (

) may be observed if the ionization source is too acidic/hot.

-

-

Thin Layer Chromatography (TLC):

-

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

-

Stain: Ninhydrin (will be negative/faint as the N-term is protected). Use Chlorine/Tolidine stain for high sensitivity detection of the amide backbone.

-

C. Optical Purity (Chiral Integrity)

Since Glycine is achiral, any racemization occurs at the Alanine residue.

-

Method: Measure Specific Rotation

. -

Standard: Compare against literature value for the specific solvent used (e.g.,

in DMF). Significant deviation suggests racemization during the coupling or workup (often caused by excessive base or heat).

References

-

Sigma-Aldrich. this compound Product Specification & MSDS. Accessed 2024. Link

-

PrepChem. Synthesis of this compound via N-hydroxysuccinimide coupling. Link

-

PubChem. Compound Summary: this compound (CAS 42291-52-1). National Library of Medicine. Link

-

Bachem. Peptide Synthesis Guide: Handling of Boc-Amino Acids. Link

-

ChemicalBook. Physical Properties of Boc-Dipeptides. Link

Sources

Technical Guide: Optical Rotation & Characterization of Boc-Gly-Ala-OH

[1]

Executive Summary

This compound is a critical dipeptide intermediate used in solid-phase peptide synthesis (SPPS) and as a model compound for racemization studies (e.g., the Anderson-Callahan test).[1] Precise characterization of its stereochemical purity is paramount, as the C-terminal alanine residue is susceptible to epimerization during activation.[1]

This guide establishes the standard physicochemical profile for the pure L-isomer, with a specific focus on optical rotation (

Physicochemical Profile

The following data represents the consensus values for high-purity (>98%) Boc-Gly-L-Ala-OH free acid.

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| Chemical Name | N-(tert-Butoxycarbonyl)-glycyl-L-alanine | |

| CAS Number | 42291-52-1 | Primary CAS for free acid L-isomer.[1] |

| Molecular Formula | ||

| Molecular Weight | 246.26 g/mol | |

| Melting Point | 128 – 130 °C | Sharp melting range indicates high purity [1, 2].[1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO, DMF, Methanol, Acetic Acid | Limited solubility in water and non-polar solvents.[1] |

Optical Rotation Data

The specific rotation is the definitive metric for stereochemical purity. The value is negative, consistent with the L-configuration of the alanine residue.

| Parameter | Value | Conditions | Reference |

| Specific Rotation | -10.6° ± 1.0° | c = 0.34 in Glacial Acetic Acid (AcOH) | [2] |

| Specific Rotation | -11.0° to -13.0° | c = 1.0 in Methanol (MeOH) | Estimated based on ester analogs |

Critical Note: The rotation value is significantly lower in magnitude than the starting material Boc-L-Ala-OH (

).[1] This reduction is due to the peptide bond formation and the achiral nature of the N-terminal Glycine.

Synthesis & Stereochemical Integrity

Understanding the synthesis pathway is essential to interpreting optical rotation data.[2] The primary risk to the optical value is racemization via oxazolone formation during the coupling of Gly to Ala if the C-terminus of Ala is activated (which is not the case here; usually Gly is activated).

However, if this compound is used as a building block for a longer peptide, the activation of the Ala-COOH group presents a high risk of racemization.[1]

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard synthesis via the N-hydroxysuccinimide (OSu) active ester method, which minimizes racemization risks.

Caption: Synthesis of this compound via active ester coupling to ensure optical purity.

Analytical Protocol: Polarimetry

To replicate the literature value of -10.6° , strict adherence to the following protocol is required.

Equipment & Reagents[1][2][3][4]

-

Polarimeter: Digital polarimeter capable of reading to ±0.001° (Sodium D-line, 589 nm).[1]

-

Solvent: Glacial Acetic Acid (HPLC Grade) or Methanol (dried).

-

Cell: 1 dm (100 mm) thermostated quartz cell.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh exactly 34.0 mg of dried this compound into a 10 mL volumetric flask (for c=0.34).

-

Note: For standard QC, a concentration of c=1.0 (100 mg in 10 mL) is often preferred for higher signal-to-noise ratio, but ensure solubility is complete.[1]

-

-

Solubilization:

-

Add approximately 5 mL of Glacial Acetic Acid.

-

Sonicate for 2-3 minutes. The compound should dissolve completely to form a clear, colorless solution.

-

Dilute to volume with Acetic Acid and invert 10 times to mix.

-

-

Measurement:

-

Zero the polarimeter with neat Glacial Acetic Acid at 25°C .

-

Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.

-

Record the average of 5 consecutive measurements.

-

-

Calculation:

- : Observed rotation (degrees).[3]

- : Path length (dm).

- : Concentration ( g/100 mL).

Troubleshooting

-

Drifting Readings: Usually caused by temperature fluctuations.[1] Ensure the cell is thermostated to 25°C ± 0.1°C.

-

Low Rotation Value: Check for water contamination in the Acetic Acid.[1] Water can significantly shift the specific rotation of peptides.

-

Hygroscopicity: this compound can absorb moisture.[1] Dry the sample in a vacuum desiccator over

for 24 hours before weighing.

References

-

PrepChem. Synthesis of this compound. Retrieved from PrepChem.com.[1] Link

-

MDPI. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides. Molecules, 2017. (Provides specific rotation data for this compound synthesized via mixed anhydride/active ester methods). Link

-

Chem-Impex International. Product Catalog: this compound (CAS 42291-52-1).[1] Link

-

PubChem. Boc-Gly-Ala-OCH3 (Methyl Ester Data). National Library of Medicine. Link

A Technical Guide to the Storage, Stability, and Shelf Life of Boc-Gly-Ala-OH Powder

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-tert-Butoxycarbonyl-glycyl-L-alanine (Boc-Gly-Ala-OH) is a pivotal dipeptide intermediate in synthetic peptide chemistry, valued for its role in the controlled assembly of complex peptide structures. The integrity of this reagent is paramount to the success of multi-step syntheses, making a thorough understanding of its storage requirements and stability profile essential. This guide provides an in-depth analysis of the factors governing the shelf life of this compound powder, offering field-proven insights into its handling, potential degradation pathways, and the methodologies for establishing a robust stability-indicating assessment. By elucidating the causality behind storage and experimental choices, this document serves as a comprehensive resource for ensuring the long-term viability and performance of this critical reagent.

Introduction: The Central Role of Reagent Integrity in Peptide Synthesis

In the landscape of peptide and protein sciences, the success of a synthetic strategy is intrinsically linked to the quality of the starting materials. This compound, a protected dipeptide, offers a foundational building block for the synthesis of larger, more complex peptide chains. The tert-butoxycarbonyl (Boc) protecting group provides a crucial shield for the N-terminus, preventing unwanted side reactions during coupling steps. Its defining characteristic is its lability under acidic conditions, which allows for selective deprotection and stepwise elongation of the peptide backbone.

However, the very nature of this acid-labile protecting group, combined with the inherent reactivity of the peptide bond and the C-terminal carboxylic acid, predisposes this compound to various degradation pathways if not stored and handled correctly. This guide will dissect the chemical principles underpinning its stability and provide a framework for its optimal management.

Recommended Storage Conditions and Handling

The primary objective in storing this compound powder is to mitigate exposure to environmental factors that can initiate its degradation. These factors include temperature, moisture, and light.

Temperature: The Cornerstone of Stability

Lowering the storage temperature is the most effective means of decelerating chemical degradation. For long-term storage, it is recommended to store this compound powder at -20°C . For routine laboratory use over shorter periods, storage at 2-8°C is acceptable. The rationale behind this is to minimize the kinetic energy of the molecules, thereby reducing the frequency of collisions that could lead to degradative reactions.

Moisture: The Catalyst for Hydrolysis

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water can act as a nucleophile, attacking the electrophilic centers of the molecule, primarily the Boc group and the peptide bond, leading to hydrolysis.[2] Therefore, it is imperative to store the powder in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[1] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Light: A Potential Energy Source for Degradation

While the Boc group itself is not inherently photolabile, prolonged exposure to high-intensity light, particularly UV radiation, can provide the energy to initiate photochemical degradation pathways.[3] It is best practice to store this compound in an opaque container or in a dark environment to minimize this risk.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (long-term) or 2-8°C (short-term) | Minimizes kinetic energy, slowing degradation rates. |

| Humidity | Low, in a tightly sealed container with desiccant | Prevents hydrolytic degradation of the Boc group and peptide bond.[1][2] |

| Light | Protected from light (opaque container) | Avoids potential photochemical degradation.[3] |

Understanding the Degradation Pathways of this compound

A proactive approach to stability requires an understanding of the potential chemical transformations that can compromise the purity of this compound. Forced degradation studies are instrumental in identifying these pathways by intentionally subjecting the compound to harsh conditions.[4][5]

Hydrolytic Degradation

As previously mentioned, hydrolysis is a primary degradation route. There are two main sites of hydrolytic attack:

-

Acid-Catalyzed Deprotection: The Boc group is designed to be removed by acid.[] In the presence of acidic conditions (even trace amounts), the tert-butoxycarbonyl group can be cleaved, yielding tert-butanol and carbon dioxide, and exposing the free N-terminus of the dipeptide. This is the most likely degradation pathway under acidic conditions.

-

Peptide Bond Cleavage: While generally more stable than the Boc group, the amide bond between the glycine and alanine residues can also be hydrolyzed under strongly acidic or basic conditions, breaking the dipeptide into its constituent amino acids.

Thermal Degradation

Elevated temperatures can lead to the thermolytic cleavage of the Boc group.[7] This process can occur even in the solid state, albeit at a much slower rate than in solution. Simple thermal treatment of Boc-protected amino acids at around 150°C has been shown to cause deprotection.[8]

Oxidative Degradation

While glycine and alanine side chains are not particularly susceptible to oxidation, the peptide backbone can be a target for oxidative degradation under harsh conditions, such as exposure to strong oxidizing agents.

The following diagram illustrates the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound.

Shelf Life Determination: A Self-Validating Experimental Approach

While manufacturers may provide a general shelf life or retest date, it is often necessary for researchers to verify the stability of a reagent, especially if it has been stored for an extended period or if its storage history is unknown. A stability-indicating analytical method is crucial for this purpose.[9]

The Role of Stability-Indicating Methods

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) or reagent in the presence of its degradation products, impurities, and excipients.[9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[9]

Experimental Workflow for Stability Assessment

The following workflow outlines a systematic approach to assessing the stability of this compound powder.

Caption: Experimental workflow for stability assessment.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating method.[4] The goal is to generate a modest amount of degradation (5-20%) to ensure that the analytical method can separate the degradants from the parent compound.[10]

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder at 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid powder to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

3. Sample Analysis:

-

After the designated stress period, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration and analyze by RP-HPLC.

Development of a Stability-Indicating RP-HPLC Method

A typical RP-HPLC method for this compound would involve:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

-

Detection: UV at 210-220 nm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

The gradient should be optimized to achieve baseline separation between the intact this compound peak and any degradation products formed during the forced degradation studies.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies can be conducted according to ICH guidelines.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 2-8°C / ambient humidity | 12 months |

| Accelerated | 25°C / 60% RH or 40°C / 75% RH | 6 months |

Samples should be pulled at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated) and analyzed for purity using the validated RP-HPLC method.

Conclusion and Recommendations

The stability of this compound powder is critical for its successful application in peptide synthesis. By adhering to proper storage and handling protocols, researchers can significantly extend the shelf life of this valuable reagent. The key takeaways are:

-

Optimal Storage: Store at -20°C for long-term stability and at 2-8°C for short-term use, always in a tightly sealed container protected from moisture and light.

-

Primary Degradation Pathway: The acid-catalyzed cleavage of the Boc group is the most significant degradation pathway to consider.

-

Stability Verification: A validated stability-indicating RP-HPLC method is essential for confirming the purity and assessing the shelf life of this compound.

By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the integrity of their this compound, leading to more reliable and reproducible synthetic outcomes.

References

- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.

- ResearchGate. (n.d.). A Stability-Indicating RP-HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances.

- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing.

- ResearchGate. (2025). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.

- American Journal of Biomedical Science & Research. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.

- MedCrave online. (2016).

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.

- ResearchGate. (2025). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.

- ResearchGate. (2025). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.

- PubMed. (2024). Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer.

- MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.

- BOC Sciences. (n.d.). Degradation Product Analysis Services.

- Advent Chembio. (n.d.). Boc-(Gly)₄-OH Peptide Standard.

- UQ eSpace. (2010). Determination of peptide and protein structures using NMR Spectroscopy.

- American Journal of Biomedical Science & Research. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.

- PubMed. (n.d.).

- ResearchGate. (2025). Effect of Relative Humidity on Quality and Metabolite Profiles of Perilla frutescens Seed Powder During Storage.

- The influence of humidity and temperature on the stability of bleaching powder. (2025).

- X-MOL. (2025).

- Organic Chemistry Portal. (n.d.). 2.4 Photocleavable Protecting Groups.

- Journal of the American Chemical Society. (2026).

- PubMed. (2023).

- Organic Chemistry Portal. (n.d.). 2.4 Photocleavable Protecting Groups.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- MedCrave online. (2016).

- Almac. (2025). Unlocking Drug Longevity: The Crucial Role of Stability Studies.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- ChemicalBook. (2025). BOC-ALA-GLY-OH.

- Chem-Impex. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Boc-Gly-OH = 99.0 T 4530-20-5.

- MedChemExpress. (n.d.). Boc-Gly-Gly-OH.

- PubChem. (n.d.). Boc-Gly-Ala-OCH3.

- MDPI. (n.d.).

- MedCrave online. (2016).

Sources

- 1. biomedgrid.com [biomedgrid.com]

- 2. verifiedpeptides.com [verifiedpeptides.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

standard protocol for coupling Boc-Gly-Ala-OH in SPPS

Application Notes and Protocols

Topic: Standard Protocol for Coupling Boc-Gly-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist’s Guide to the Efficient Coupling of this compound in Boc-SPPS

This document provides a detailed protocol and technical insights for the successful coupling of the dipeptide this compound onto a solid-phase support using tert-butyloxycarbonyl (Boc) chemistry. The protocol is designed to ensure high coupling efficiency while minimizing common side reactions, thereby guaranteeing the integrity of the final peptide product.

Introduction: The Rationale for Dipeptide Coupling in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains.[][2] While single amino acid additions are the norm, the strategic coupling of pre-formed dipeptides, such as this compound, offers distinct advantages. This approach can mitigate challenges associated with "difficult sequences," such as on-resin aggregation, and can significantly accelerate the synthesis of long or repetitive peptide motifs.[3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on the differential acid lability of the temporary N-terminal Boc group and the more robust, acid-stable side-chain protecting groups (typically benzyl-based).[2][4] The Boc group is cleaved under moderately acidic conditions (e.g., trifluoroacetic acid), while the final peptide is liberated from the resin and side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF).[4][5] This guide focuses specifically on the critical coupling step of this compound.

Core Principles: Ensuring an Efficient and Racemization-Free Coupling

The formation of a peptide bond is not spontaneous; it requires the activation of the carboxylic acid moiety of the incoming amino acid (or in this case, dipeptide). This activation transforms the carboxyl group into a highly reactive species susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.

The Causality Behind Activation:

The primary goal is to create an acylating agent that reacts efficiently without inducing racemization at the chiral center of the C-terminal amino acid (Alanine in this compound). Glycine, being achiral, is not at risk. The choice of coupling reagent is therefore paramount.

-

Carbodiimides (e.g., DCC, DIC): These reagents facilitate dehydration to form a reactive O-acylisourea intermediate. However, this intermediate is highly prone to racemization. To suppress this, an additive like 1-hydroxybenzotriazole (HOBt) is essential. HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but significantly less likely to racemize.[6][7]

-

Onium Salts (e.g., HBTU, HATU, HCTU): These aminium/uronium-based reagents are considered the gold standard for their high efficiency and low racemization risk.[6] They react with the carboxyl group in the presence of a non-nucleophilic base (e.g., DIEA) to form an HOBt- or HOAt-activated ester in situ, leading to rapid and clean peptide bond formation.[8]

This protocol will utilize the HBTU/DIEA method, a robust and widely adopted system in Boc-SPPS.[9]

Materials and Reagents

| Component | Specification | Purpose |

| Resin | Merrifield, PAM, or MBHA Resin (0.5-1.0 mmol/g substitution) | Solid support for peptide synthesis. Choice depends on desired C-terminus (acid or amide).[9] |

| This compound | Peptide synthesis grade (>99% purity) | Dipeptide to be coupled. |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Solvent for washing and swelling. |

| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Primary solvent for coupling and washing. |

| Trifluoroacetic Acid (TFA) | Reagent grade | For Boc group deprotection.[9] |

| Diisopropylethylamine (DIEA) | Reagent grade, redistilled | Non-nucleophilic base for neutralization and activation.[2] |

| HBTU | >98.5% purity | Coupling (activating) reagent. |

| Isopropanol (IPA) | Reagent grade | Solvent for washing. |

| Methanol (MeOH) | Reagent grade | Solvent for final resin wash and drying. |

| Kaiser Test Kit | Ninhydrin, Pyridine, KCN, Phenol, Ethanol | For qualitative monitoring of free primary amines. |

Experimental Protocol: Coupling this compound

This protocol assumes the synthesis is proceeding from an N-terminally deprotected amino acid already attached to the resin.

Workflow Visualization

Caption: Boc-SPPS workflow for a single coupling cycle.

Phase 1: Resin Preparation and N-Terminal Deprotection

-

Resin Swelling: Transfer the peptidyl-resin to a suitable reaction vessel. Add DCM (approx. 10-15 mL per gram of resin) and gently agitate for 30 minutes. This step is critical as it opens up the polymer matrix, making functional sites accessible.[10][11]

-

Pre-Deprotection Wash: Drain the DCM and wash the resin 3 times with fresh DCM.

-

Boc Deprotection: Prepare a solution of 50% TFA in DCM. Add this solution to the resin and agitate for 2 minutes (pre-wash). Drain, then add a fresh 50% TFA/DCM solution and agitate for 25-30 minutes.[9] The N-terminal amine is now deprotected but exists as a trifluoroacetate salt.

-

Post-Deprotection Wash: Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual acid.

Phase 2: Neutralization

Causality: The N-terminal amine is protonated (R-NH3+) and must be converted to the free amine (R-NH2) to act as a nucleophile in the upcoming coupling reaction.[2]

-

Neutralization: Prepare a solution of 10% DIEA in DCM. Add this to the resin and agitate for 10 minutes. Repeat this step once more.

-

Post-Neutralization Wash: Drain the DIEA solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to prepare for the coupling step.

Phase 3: Dipeptide Activation and Coupling

This protocol uses a 3-fold molar excess of reagents relative to the resin's initial substitution level.

Quantitative Parameters for Coupling

| Reagent | Molar Equivalents (relative to resin capacity) |

| This compound | 3.0 |

| HBTU | 2.9 (slightly substoichiometric to the dipeptide) |

| DIEA | 6.0 |

-

Activation Solution: In a separate flask, dissolve this compound (3 eq) and HBTU (2.9 eq) in the minimum required volume of DMF.

-

Initiate Activation: Add DIEA (6 eq) to the solution from the previous step. A slight color change may be observed. Allow the solution to pre-activate for 2-5 minutes. Do not wait longer , as this can lead to undesirable side reactions.

-

Coupling: Immediately add the activated dipeptide solution to the washed and neutralized resin in the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered sequences, but Gly-Ala is generally not considered difficult.[12]

-

Post-Coupling Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (5x) to remove all soluble reagents and byproducts.

Phase 4: In-Process Control: The Kaiser Test

Trustworthiness through Validation: Every protocol must be self-validating. The Kaiser (ninhydrin) test confirms the completion of the coupling reaction by detecting the presence or absence of primary amines.[8]

-

Sample Preparation: Remove a small sample of resin beads (5-10 mg) and place them in a small glass test tube.

-

Reagent Addition: Add 2-3 drops each of the following Kaiser test reagents:

-

Potassium cyanide in pyridine

-

Ninhydrin in ethanol

-

Phenol in ethanol

-

-

Incubation: Heat the test tube at 100-110°C for 3-5 minutes.[8]

-

Interpretation:

-

Negative Result (Beads and solution remain colorless/yellow): Indicates the absence of free primary amines. The coupling reaction is complete. Proceed to the next cycle.

-

Positive Result (Beads turn a deep blue/purple): Indicates the presence of unreacted primary amines. The coupling is incomplete.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test (Incomplete Coupling) | 1. Inefficient activation of the dipeptide. 2. Steric hindrance on the resin. 3. Poor resin swelling. 4. Deactivated reagents (moisture contamination). | 1. Recouple: Repeat the coupling step (Phase 3) with fresh reagents. 2. Extend Time: Increase coupling time to 4 hours or overnight. 3. Change Reagents: Switch to a different, more potent coupling reagent like HATU. 4. Capping: If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |

| Low Peptide Yield | 1. Incomplete deprotection at each step. 2. Loss of peptide chains from the resin due to repeated acid exposure (especially with standard Merrifield resin).[9] 3. Physical loss of resin during washing steps. | 1. Increase TFA deprotection time to 30 minutes. 2. For long syntheses, consider using a more acid-stable linker resin like PAM.[9] 3. Ensure fine mesh frits are used in the reaction vessel. |

| Racemization | 1. Over-activation or prolonged activation time before adding to the resin. 2. Use of a base that is not sufficiently hindered (e.g., triethylamine). | 1. Add the activated dipeptide solution to the resin immediately after the addition of DIEA. 2. Always use a hindered base like DIEA for activation with onium salts. |

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Nowick Lab, UC Irvine. Retrieved from [Link]

-

Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer Protocols. Retrieved from [Link]

-

SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

-

Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]

-

Aterido, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. Retrieved from [Link]

-

Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

-

SPPS: peptide failure to elongate? (2020). ResearchGate. Retrieved from [Link]

Sources

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. people.uniurb.it [people.uniurb.it]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chempep.com [chempep.com]

- 10. bachem.com [bachem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.uci.edu [chem.uci.edu]

Application Note: Advanced Activation Strategies for Boc-Gly-Ala-OH Fragment Coupling

This Application Note is designed for senior researchers and process chemists optimizing the coupling of the dipeptide fragment Boc-Gly-Ala-OH .

Unlike standard stepwise synthesis, activating a dipeptide fragment at the C-terminus (Alanine) presents a critical challenge: Racemization via Oxazolone Formation . This guide prioritizes strategies to suppress this side reaction while maintaining high coupling efficiency.

Executive Summary & Core Challenge

The coupling of This compound to an amine (R-NH

The Mechanism of Failure:

Upon activation, the carbonyl oxygen of the preceding Glycine amide bond can attack the activated Alanine carbonyl, forming a 5(4H)-oxazolone intermediate. This ring system significantly lowers the pKa of the

Reagent Selection Matrix

| Reagent Class | Examples | Racemization Risk | Coupling Rate | Recommendation |

| Carbodiimides | DIC/HOBt | Low | Moderate | Standard: Good for routine solution-phase couplings.[1] |

| Uronium (Standard) | HBTU/TBTU | High | High | Avoid: High risk of epimerization due to basic conditions (DIEA). |

| Phosphonium (Adv) | PyBOP | Moderate | High | Alternative: Use if uronium salts fail, but requires base. |

| Aza-Benzotriazole | HATU / HOAt | Very Low | Very High | Gold Standard: The N7-nitrogen stabilizes the active ester, accelerating aminolysis over oxazolone formation. |

| Oxyma-Based | COMU | Very Low | Very High | Modern Choice: Safer (non-explosive) alternative to HATU with comparable performance.[1][2] |

Mechanistic Insight: The Race Against Racemization

The choice of activating agent dictates the "race" between the desired aminolysis (peptide bond formation) and the undesired oxazolone formation.

Pathway Diagram: Activation & Racemization

The following diagram illustrates the kinetic competition. To preserve chirality,

[3]

Validated Protocols

Protocol A: High-Fidelity Segment Condensation (HATU/Collidine)

Best for: Coupling this compound to sterically hindered amines or solid-phase resins where maintaining chirality is critical.

Rationale:

-

HATU: Generates a highly reactive OAt-ester.[3] The pyridine nitrogen provides anchiomeric assistance, speeding up the coupling reaction significantly.

-

2,4,6-Collidine (TMP): A weaker, more sterically hindered base than DIEA. It is sufficient to neutralize the acid generated but less likely to abstract the sensitive

-proton from the oxazolone intermediate.

Materials:

-

This compound (1.0 equiv)

-

Amine component (H-R-NH

) (1.0 - 1.2 equiv) -

HATU (1.0 equiv)

-

HOAt (0.5 equiv - Optional, boosts suppression)

-

2,4,6-Collidine (2.0 - 3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Pre-Activation (Minimizing Time): Dissolve this compound (100 mg, 0.4 mmol) and HATU (152 mg, 0.4 mmol) in DMF (2 mL).

-

Base Addition: Cool the solution to 0°C (ice bath). Add 2,4,6-Collidine (106 µL, 0.8 mmol). Stir for exactly 30-60 seconds .

-

Critical Note: Do not pre-activate for long periods. Unlike stepwise synthesis, extended pre-activation of segments increases oxazolone accumulation.

-

-

Coupling: Immediately add the Amine component.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours.

-

Monitoring: Check reaction progress via HPLC. Look for the distinct diastereomer peak (L,D-epimer) which usually elutes slightly earlier or later than the major product.

Protocol B: The "Green" Alternative (COMU/Oxyma)

Best for: Process chemistry requiring safer reagents (non-explosive) and high solubility.

Rationale:

-

COMU: An uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). It mimics the reactivity of HATU but shows superior solubility and stability in DMF.[2]

-

Oxyma Pure: Acts as the additive, suppressing racemization effectively.

Step-by-Step Procedure:

-

Dissolve this compound (1.0 equiv) and COMU (1.0 equiv) in DMF.

-

Add TMP (Collidine) (2.0 equiv) or DIEA (2.0 equiv - only if Collidine is unavailable, use with caution).

-

Add the amine component immediately.

-

Stir at Room Temperature.

-

Visual Cue: The reaction mixture often turns deep yellow/orange due to the Oxyma anion, fading as the reaction completes (if acidic workup follows).

-

Quality Control & Troubleshooting

To validate the protocol, you must quantify the Diastereomeric Excess (de) .

Method: Reverse-Phase HPLC (C18 Column).

-

Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient.

-

Detection: UV at 210 nm.

-

Standard: Synthesize the intentional epimer Boc-Gly-D-Ala-NH-R (using Boc-Gly-OH and H-D-Ala-NH-R) to identify its retention time.

| Observation | Root Cause | Corrective Action |

| >5% Epimer Detected | Base strength too high. | Switch from DIEA/TEA to Collidine or NMM . |

| Low Yield | Oxazolone formation outcompeting aminolysis. | Switch to HATU or COMU to increase |

| Precipitate in Rxn | Urea formation (if using DIC). | Switch to soluble Uronium reagents (HATU/COMU). |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3][5] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Alternative to HATU for Peptide Synthesis.[1] Chemistry – A European Journal, 15(37), 9394–9403.

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application Note: High-Fidelity Synthesis of Tripeptides Utilizing Boc-Gly-Ala-OH

This Application Note is structured to guide researchers through the high-fidelity synthesis of tripeptides using the dipeptide building block Boc-Gly-Ala-OH . It addresses the specific challenges of segment condensation, particularly the risk of C-terminal racemization.

Executive Summary

The use of dipeptide building blocks like This compound (CAS 42291-52-1) offers a convergent strategy for peptide synthesis, reducing the number of purification steps compared to linear stepwise elongation. However, utilizing this compound as a carboxyl component introduces a critical challenge: C-terminal racemization of the chiral Alanine residue during activation.

This guide provides a validated protocol using EDC/HOBt activation chemistry optimized to suppress 5(4H)-oxazolone formation, ensuring high diastereomeric purity (>98% L,L,L).

Material Specifications: this compound

Before initiating synthesis, verify the physicochemical properties of the building block to ensure proper solvent selection and stoichiometry.

| Property | Specification | Notes |

| Chemical Name | N-(tert-Butoxycarbonyl)-glycyl-L-alanine | Dipeptide acid |

| CAS Number | 42291-52-1 | |

| Molecular Weight | 246.26 g/mol | |

| Formula | C₁₀H₁₈N₂O₅ | |

| Appearance | White to off-white powder | Hygroscopic; store desiccated at 2-8°C |

| Solubility | Soluble in DMF, DMSO, MeOH; Moderate in DCM | Critical: Pre-dissolve in minimal DMF before adding DCM if solubility is poor.[1] |

| Purity Requirement | ≥ 98% (HPLC) | Impurities can interfere with crystallization. |

Critical Scientific Context: The Racemization Trap

Segment Condensation vs. Stepwise Synthesis

Using this compound allows for segment condensation . Instead of coupling Gly then Ala, the pre-formed dipeptide is coupled to an amino acid ester (H-AA-OR).

-

Advantage: Reduces cycle time and simplifies purification of the final tripeptide.

-

Risk: Unlike urethane-protected amino acids (e.g., Boc-Ala-OH), the C-terminal alanine in this compound is an N-acyl amino acid. Upon activation, it is highly prone to cyclization into an oxazolone (azlactone) intermediate.[2]

Mechanism of Failure: Oxazolone Formation

When the carboxyl group of the Alanine is activated (e.g., by a carbodiimide), the oxygen from the preceding amide bond (Gly-Ala bond) can attack the activated carbonyl.

-

Cyclization: Forms a 5(4H)-oxazolone ring.

-

Deprotonation: The C

proton of the oxazolone is acidic and easily removed by base (DIPEA/NMM), forming a resonance-stabilized enolate. -

Reprotonation: Occurs non-stereoselectively, resulting in a mix of L-Ala and D-Ala (Epimerization).

Control Strategy: We utilize 1-Hydroxybenzotriazole (HOBt) as a nucleophilic additive. HOBt intercepts the O-acylisourea intermediate faster than the oxazolone can form, generating an active ester that is reactive towards amines but stable against racemization.

Figure 1: Kinetic competition between oxazolone formation (racemization) and HOBt active ester formation (preservation of chirality).[3]

Experimental Protocol: Synthesis of Boc-Gly-Ala-Phe-OMe

Example Target: Synthesis of Boc-Gly-Ala-Phe-OMe (Model Tripeptide)

Reagents & Equipment

-

Carboxyl Component: this compound (1.0 equiv)

-

Amine Component: H-Phe-OMe·HCl (1.1 equiv)

-

Coupling Reagent: EDC·HCl (1.1 equiv)

-

Additive: HOBt·H₂O (1.1 equiv) or Oxyma Pure

-

Base: N-Methylmorpholine (NMM) (2.2 equiv) — Preferred over DIPEA to reduce base-catalyzed racemization.

-

Solvent: Anhydrous DMF/DCM (1:1 v/v).

Step-by-Step Methodology

Step 1: Pre-Activation (Critical for Stereocontrol)

-

In a round-bottom flask, dissolve This compound (1.0 mmol, 246 mg) and HOBt (1.1 mmol, 149 mg) in 5 mL of DMF/DCM (1:1).

-

Cool the solution to 0°C in an ice bath.

-

Add EDC[4]·HCl (1.1 mmol, 211 mg).

-

Stir at 0°C for 15–20 minutes .

-

Why? This allows the formation of the O-acylisourea and subsequent conversion to the HOBt-active ester before the amine is present. Low temperature suppresses oxazolone formation.

-

Step 2: Coupling[3][5][6][7]

-

In a separate vial, dissolve H-Phe-OMe·HCl (1.1 mmol) in 2 mL DMF.

-

Add NMM (2.2 mmol, ~242 µL) to the amine solution to neutralize the hydrochloride salt.

-

Add the neutralized amine solution dropwise to the activated Boc-Gly-Ala-OBt solution at 0°C.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or HPLC.

-

Step 3: Workup[1]

-

Evaporate the bulk of the DMF/DCM under reduced pressure (rotary evaporator, <40°C).

-

Re-dissolve the residue in Ethyl Acetate (EtOAc, 20 mL).

-

Wash Sequence (to remove unreacted starting materials):

-

3 x 10 mL 5% KHSO₄ (Removes unreacted amine and EDC urea byproducts). Note: KHSO₄ is preferred over HCl to prevent Boc cleavage.

-

3 x 10 mL Saturated NaHCO₃ (Removes unreacted this compound and HOBt).

-

3 x 10 mL Brine .

-

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate to yield the crude protected tripeptide.

Protocol: Boc-Deprotection (Optional Elongation)

If the tripeptide is an intermediate for a longer peptide, the N-terminal Boc group must be removed.

-

Dissolve the crude Boc-tripeptide in DCM (2 mL per mmol).

-

Add an equal volume of TFA (Trifluoroacetic acid).

-

Alternative: 4M HCl in Dioxane (if acid-sensitive side chains are present).

-

-

Stir at RT for 30–60 minutes. Monitor by HPLC (disappearance of Boc-protected peak).

-

Workup: Evaporate volatiles under N₂ stream. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

-

Precipitate the peptide salt by adding cold diethyl ether. Filter and dry.[4][7]

Analytical Validation & Quality Control

HPLC Analysis for Racemization

Standard reverse-phase HPLC (C18 column) may not separate the L,L,L isomer from the L,D,L epimer.

-

Recommendation: Use a chiral column (e.g., CHIRALPAK®) or compare against a synthesized standard of the intentional epimer (Boc-Gly-D-Ala-Phe-OMe).

-

Acceptance Criteria: < 1.0% D-isomer content.

Mass Spectrometry (ESI-MS)

Confirm the molecular weight.

-

Expected Mass: MW(this compound) + MW(H-Phe-OMe) - H₂O.

Workflow Visualization

Figure 2: Step-by-step workflow for solution-phase tripeptide synthesis using this compound.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Racemization (>5%) | High temperature or excess base. | Ensure activation is at 0°C. Reduce NMM to 2.0 eq. Switch from DIPEA to Collidine. |

| Low Yield | Poor solubility of this compound. | Increase DMF ratio. Ensure reagents are dry. |

| Gelation | Peptide aggregation.[3] | Add chaotropic salts (LiCl) or use pure DMF/NMP as solvent. |

| Incomplete Coupling | Steric hindrance. | Switch coupling reagent to HATU/HOAt (requires strict base control: 1.0 eq base only during activation). |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][6][8] Chemical Reviews, 109(6), 2455–2504.

-

Bachem. (2024).[6] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

-

PubChem. (2024).[9] "this compound Compound Summary." National Library of Medicine.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[8] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. rsc.org [rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc-Ala-Gly-Gly-Gly-OH | C14H24N4O7 | CID 92489425 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Deprotection of Boc-Gly-Ala Motifs

Subtitle: Mitigating Diketopiperazine (DKP) Formation in Sterically Unhindered Dipeptides

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine procedure in peptide synthesis, typically achieved via acidolysis. However, the specific sequence Glycyl-Alanine (Gly-Ala) presents a unique challenge: Diketopiperazine (DKP) formation . Due to the lack of steric hindrance in Glycine and the minimal steric bulk of Alanine, the deprotected dipeptide ester is kinetically primed to cyclize, cleaving the peptide chain and reducing yield.

This guide provides a controlled, high-fidelity protocol for Boc deprotection of Gly-Ala sequences. Unlike generic protocols, this method prioritizes the isolation of the amine salt to prevent auto-cyclization, ensuring the integrity of the linear peptide for subsequent coupling or biological application.

Mechanistic Insight & Critical Challenges

The Acidolytic Cleavage

Boc removal is driven by the protonation of the carbamate oxygen, leading to the collapse of the intermediate into the tert-butyl cation and carbamic acid.[1] The carbamic acid spontaneously decarboxylates to yield the free amine.

The Hidden Trap: Diketopiperazine (DKP) Formation

For most peptides, the free amine is stable. However, for Gly-Ala-OR (where R is an ester protecting group like Methyl, Ethyl, or Benzyl), the N-terminal amine can nucleophilically attack the C-terminal carbonyl. This intramolecular aminolysis forms a six-membered ring (DKP) and expels the alcohol (ROH).

Key Risk Factor: This reaction is accelerated under neutral to basic conditions . Therefore, the "controlled" aspect of this protocol relies entirely on maintaining the peptide in its protonated (salt) state until the exact moment of the next reaction.

Mechanistic Pathway Diagram

Figure 1: Mechanistic divergence between stable salt isolation and destructive DKP cyclization. The red dashed line represents the pathway to be avoided.

Strategic Considerations

| Parameter | Recommendation | Rationale |

| Acid Source | 4M HCl in Dioxane | Preferred over TFA. HCl salts of small peptides often precipitate in ether/dioxane, trapping them in the solid state where cyclization is impossible. |

| Solvent | Dioxane or Ether | Non-nucleophilic. Promotes precipitation of the product salt.[2] |

| Temperature | 0°C to Room Temp | Start cold to control exothermicity; do not heat. Heat accelerates DKP formation. |

| Scavengers | None (usually) | Gly and Ala lack reactive side chains susceptible to t-butyl cation alkylation. If Trp/Tyr are present in a longer chain, add 2.5% TIS (Triisopropylsilane). |

Experimental Protocols

Protocol A: The Precipitation Method (Recommended)

Best for: Isolating the dipeptide as a stable solid intermediate.

Reagents:

-

Substrate: Boc-Gly-Ala-OR (1.0 equiv)

-

Acid: 4M HCl in 1,4-Dioxane (10-20 equiv)

-

Solvent: Anhydrous Diethyl Ether (Et₂O)

Step-by-Step:

-

Dissolution: Dissolve the Boc-Gly-Ala-OR in a minimal amount of dry 1,4-dioxane (approx. 2 mL per mmol).

-

Acidification: Cool the solution to 0°C. Add 4M HCl/Dioxane dropwise.

-

Note: A large excess (10-20 eq) ensures rapid removal before any side reactions can equilibrate.

-

-

Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 30-45 minutes.

-

Monitoring: Check via TLC (stain with Ninhydrin; free amine will turn blue/purple) or HPLC-MS.

-

-

Precipitation (The Control Step):

-

Do NOT rotovap to dryness immediately (this concentrates residual acid and heat).

-

Instead, pour the reaction mixture into 10 volumes of cold Diethyl Ether .

-

The H-Gly-Ala-OR • HCl salt should precipitate as a white solid.[3]

-

-

Isolation: Filter the solid under inert atmosphere (N₂). Wash 3x with cold ether to remove isobutylene byproducts and residual HCl.

-

Storage: Dry under high vacuum. Store at -20°C. Do not neutralize until the exact moment of the next coupling.

Protocol B: The TFA Solution Method (Alternative)

Best for: Immediate flow-chemistry or when solubility in dioxane is poor.

Reagents:

Step-by-Step:

-

Preparation: Dissolve peptide in DCM (10 mL/mmol).

-

Cleavage: Add TFA to achieve a final concentration of 20-50% v/v. Stir at RT for 30-60 min.

-

Workup (Critical):

-

Concentrate the solution on a rotary evaporator at < 30°C .

-

Azeotrope: Add Toluene (equal volume) and re-evaporate. Repeat 3x. This aids in removing residual TFA which can catalyze degradation.

-

-

Precipitation: Resuspend the oily residue in a minimum volume of DCM and crash out with cold Diethyl Ether.

-

Warning: TFA salts are often hygroscopic oils. If an oil persists, use Hexane/Ether trituration.

Workflow Decision Tree

Figure 2: Operational workflow for selecting the appropriate deprotection route based on solubility and downstream application.

Quality Control & Troubleshooting

NMR Validation

To verify the absence of DKP, perform ¹H-NMR in DMSO-d₆ or D₂O.

-

Linear H-Gly-Ala-OR: Distinct signals for the Gly alpha-protons (singlet/broad singlet) and Ala methyl doublet. The ester group (e.g., OMe singlet at ~3.7 ppm) must be present.

-

DKP (Cyclo-Gly-Ala): Loss of the ester signal. Shift in the Gly CH₂ protons due to ring constraint.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Loss of Ester Signal (NMR) | DKP Formation | Neutralization occurred too early. Ensure workup is strictly acidic. Do not wash with NaHCO₃. |

| Sticky Oil / No Precipitate | Hygroscopic Salt | Triturate with Hexane/Ether. Scratch flask with glass rod to induce nucleation. |

| Incomplete Deprotection | Acid too dilute | Increase HCl concentration or reaction time. Ensure anhydrous conditions (water slows reaction). |

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001).[7] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][7][8] Journal of Peptide Research, 58(4), 338-341.[7] Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

Sources

Application Notes & Protocols for Bioconjugation Utilizing Boc-Gly-Ala-OH Linkers

Abstract

This document provides a comprehensive technical guide on the use of N-α-(tert-Butoxycarbonyl)-glycyl-L-alanine (Boc-Gly-Ala-OH) as a cleavable linker in bioconjugation, with a primary focus on its application in the development of Antibody-Drug Conjugates (ADCs). We will explore the underlying scientific principles, from the rationale of employing a dipeptide linker to detailed, field-tested protocols for synthesis, activation, conjugation to antibodies, and final conjugate characterization. This guide is designed to provide both the theoretical foundation and the practical steps necessary for the successful implementation of this versatile linker in therapeutic and research applications.

Introduction: The Strategic Role of Dipeptide Linkers in Bioconjugation

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is a critical determinant of the ADC's overall success, profoundly influencing its stability, pharmacokinetics, and mechanism of action[1]. Linkers are broadly classified as non-cleavable or cleavable. Non-cleavable linkers release the drug only after complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to break under specific physiological conditions, such as the acidic or enzymatic environment within a target cell[1][2].

The this compound dipeptide linker falls into the category of enzymatically cleavable linkers. These linkers are engineered to be stable in systemic circulation but are recognized and cleaved by proteases, such as Cathepsin B, that are highly active within the lysosomal compartment of tumor cells[][4][5]. This targeted release mechanism is crucial for maximizing the therapeutic window, ensuring that the cytotoxic payload is unleashed predominantly at the site of action, thereby minimizing off-target toxicity[6][7]. The Gly-Ala sequence, composed of small, flexible amino acids, offers a balance of stability and enzymatic susceptibility, making it an attractive motif for ADC development[]. The N-terminal Boc protecting group is essential for directed synthesis and is removed in the final stages to yield the active linker-payload conjugate[8].

The Complete Bioconjugation Workflow

The successful generation of an ADC using a this compound linker involves a multi-step process. Each stage must be carefully optimized and validated to ensure the final conjugate possesses the desired characteristics of purity, homogeneity, and potency.

Caption: High-level workflow for ADC development using this compound.

Protocols and Methodologies

Synthesis of this compound Linker